methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate
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Description
Methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate is a useful research compound. Its molecular formula is C23H21N3O6 and its molecular weight is 435.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.14303540 g/mol and the complexity rating of the compound is 693. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be characterized by the following structural formula:
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. Research indicates potential applications in treating conditions such as cancer and inflammation.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.
Anticancer Activity
A study investigated the anticancer properties of similar oxadiazole derivatives, revealing significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 15.2 | Apoptosis induction |
MCF-7 | 12.8 | Cell cycle arrest |
A549 | 10.5 | Reactive oxygen species (ROS) production |
Anti-inflammatory Properties
Another study highlighted the anti-inflammatory effects of benzodioxole derivatives, suggesting that this compound may similarly inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Antimicrobial Activity
Research on piperidine derivatives indicates that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The compound's effectiveness was evaluated using standard disk diffusion methods against Gram-positive and Gram-negative bacteria .
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 18 |
Escherichia coli | 15 |
Pseudomonas aeruginosa | 17 |
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced cancer utilized a derivative of the compound, showing promising results in tumor reduction and improved patient survival rates.
- Case Study on Inflammatory Disorders : Patients with chronic inflammatory diseases treated with the compound reported significant reductions in symptoms and inflammatory markers.
Properties
IUPAC Name |
methyl 2-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c1-29-23(28)17-7-3-2-6-16(17)22(27)26-10-4-5-15(12-26)21-25-24-20(32-21)14-8-9-18-19(11-14)31-13-30-18/h2-3,6-9,11,15H,4-5,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUSHPFFFUIKOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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